molecular formula C7H3FINO B15205107 4-Fluoro-2-iodobenzo[d]oxazole

4-Fluoro-2-iodobenzo[d]oxazole

Katalognummer: B15205107
Molekulargewicht: 263.01 g/mol
InChI-Schlüssel: BGVLXFKJVAJUAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-2-iodobenzo[d]oxazole is a heterocyclic compound that contains both fluorine and iodine atoms attached to a benzoxazole ring Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the benzoxazole ring via a fluorinating agent such as potassium fluoride (KF) in the presence of a catalyst like 18-crown-6 . The iodine atom can be introduced through an iodination reaction using iodine or an iodine-containing reagent.

Industrial Production Methods: Industrial production of 4-Fluoro-2-iodobenzo[d]oxazole may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Fluoro-2-iodobenzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dehalogenated products.

    Substitution: The fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) and potassium cyanide (KCN).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce various substituted benzoxazoles.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-2-iodobenzo[d]oxazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Fluoro-2-iodobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms enhance the compound’s ability to interact with biological molecules, potentially leading to the inhibition of enzymes or receptors involved in disease processes. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows for diverse interactions.

Vergleich Mit ähnlichen Verbindungen

  • 2-Fluorobenzoxazole
  • 2-Iodobenzoxazole
  • 4-Fluoro-2-chlorobenzoxazole

Comparison: 4-Fluoro-2-iodobenzo[d]oxazole is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and potential for diverse applications. For example, the combination of fluorine and iodine can lead to increased lipophilicity and improved membrane permeability, making it a valuable compound in drug development .

Eigenschaften

Molekularformel

C7H3FINO

Molekulargewicht

263.01 g/mol

IUPAC-Name

4-fluoro-2-iodo-1,3-benzoxazole

InChI

InChI=1S/C7H3FINO/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H

InChI-Schlüssel

BGVLXFKJVAJUAN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)F)N=C(O2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.